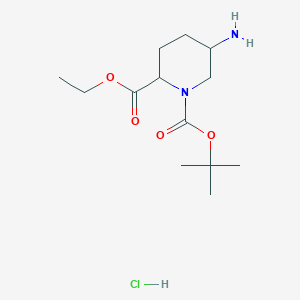

1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C13H25ClN2O4. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride typically involves multiple steps:

Formation of the Piperidine Ring: The initial step often involves the cyclization of appropriate precursors to form the piperidine ring.

Introduction of the Boc Group: The piperidine ring is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride undergoes several types of chemical reactions:

Substitution Reactions: The Boc-protected amino group can be substituted under acidic or basic conditions.

Deprotection Reactions: The Boc group can be removed using acids like trifluoroacetic acid (TFA).

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Acids: Trifluoroacetic acid for Boc deprotection.

Bases: Triethylamine for Boc protection.

Catalysts: Sulfuric acid for esterification.

Major Products

Deprotected Amino Acid: Removal of the Boc group yields 5-amino-piperidine-2-carboxylic acid ethyl ester.

Hydrolyzed Product: Hydrolysis of the ester yields 5-amino-piperidine-2-carboxylic acid.

Aplicaciones Científicas De Investigación

1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride is widely used in scientific research:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.

Industry: In the production of fine chemicals and as a building block for various chemical syntheses.

Mecanismo De Acción

The compound’s mechanism of action is primarily related to its role as a synthetic intermediate. It does not have a direct biological target but is used to modify other molecules that do. The Boc group provides protection during chemical reactions, ensuring that the amino group remains intact until the desired stage of synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Boc-4-amino-piperidine-2-carboxylic acid ethyl ester

- 1-Boc-3-amino-piperidine-2-carboxylic acid ethyl ester

Uniqueness

1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride is unique due to the position of the amino group on the piperidine ring, which can influence the reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the biological activity and chemical properties of the resulting compounds.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Actividad Biológica

1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride (Boc-AEP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-AEP, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of Boc-AEP is characterized by the presence of a piperidine ring, a Boc (tert-butoxycarbonyl) protecting group, and an ethyl ester functional group. Its molecular formula is C13H24N2O3·HCl with a molecular weight of approximately 272.34 g/mol .

Biological Activity

The biological activity of Boc-AEP has been investigated in various studies, highlighting its potential as a therapeutic agent.

Inhibition Studies

Recent research indicates that compounds containing piperidine derivatives exhibit significant inhibitory effects against various biological targets. For instance, studies have shown that Boc-AEP and related compounds can inhibit histone acetyltransferases (HATs), particularly p300/CBP, which are crucial in regulating gene expression and have implications in cancer therapy .

Table 1: Inhibitory Activity of Piperidine Derivatives

| Compound | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Boc-AEP | p300/CBP | 8.6 | |

| Compound 2 | p300/CBP | 1.6 | |

| Compound 3 | p300/CBP | 2.8 |

Cytotoxicity

Boc-AEP has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that derivatives with similar structures showed promising cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from sub-micromolar to micromolar concentrations, indicating a significant potential for anticancer activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Boc-AEP | MCF-7 | 0.65 | Apoptosis induction via caspase activation |

| Compound X | A549 | 2.41 | Cell cycle arrest at G1 phase |

| Compound Y | HeLa | 0.12 | Induction of apoptosis |

The mechanism through which Boc-AEP exerts its biological effects is primarily linked to its ability to modulate histone acetylation and gene expression. By inhibiting HATs like p300/CBP, Boc-AEP can alter the acetylation status of histones, thereby influencing transcriptional activity associated with oncogenes and tumor suppressor genes . Additionally, flow cytometry analyses have confirmed that Boc-AEP induces apoptosis in treated cancer cells by activating caspases .

Case Studies

Several case studies have explored the efficacy of Boc-AEP in preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with Boc-AEP led to increased levels of p53 protein and enhanced caspase-3 cleavage, suggesting an apoptotic mechanism .

- In Vivo Efficacy : Animal models treated with Boc-AEP derivatives showed reduced tumor growth rates compared to controls, supporting the compound's potential as an anticancer agent .

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 5-aminopiperidine-1,2-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4;/h9-10H,5-8,14H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNVAMWWTIQOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.